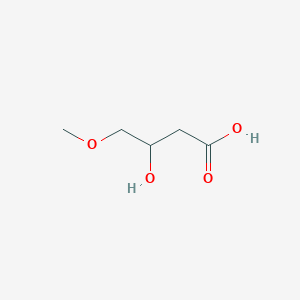
3-Hydroxy-4-methoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of butanoic acid, featuring both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-methoxybutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of catalysts to enhance reaction efficiency and yield. The process would also involve purification steps to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methoxybutanoic acid.
Reduction: The compound can be reduced to form 3-hydroxy-4-methoxybutanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybutanoic acid
Reduction: 3-Hydroxy-4-methoxybutanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Hydroxy-4-methoxybutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The compound may participate in metabolic pathways, influencing biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
4-Hydroxybutanoic acid: Lacks the methoxy group, affecting its chemical properties and reactivity.
3-Methoxybutanoic acid:
Uniqueness
3-Hydroxy-4-methoxybutanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
3-hydroxy-4-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-9-3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
IZMXMDXNRWMDCV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
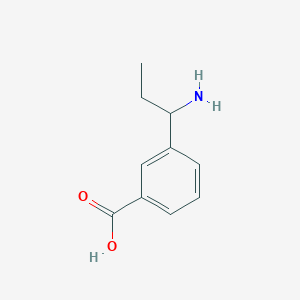
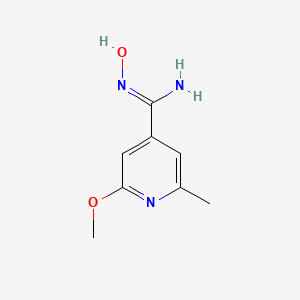
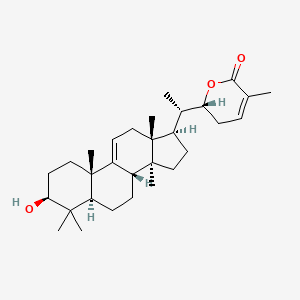
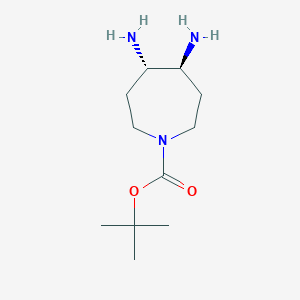
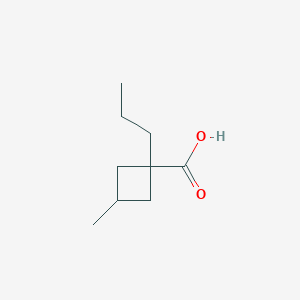
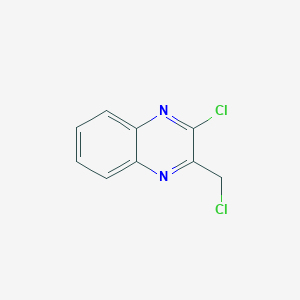
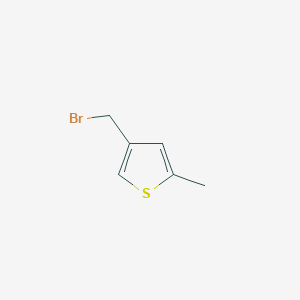
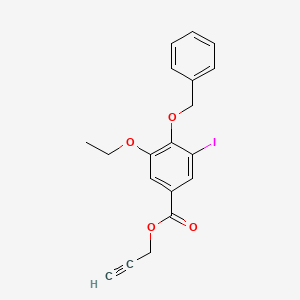
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
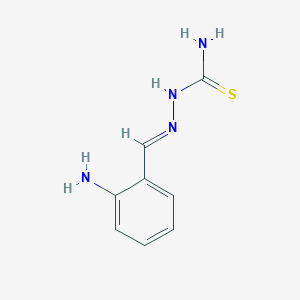
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)


